molecular formula C37H55N5O8S B138341 Ciprokiren CAS No. 143631-62-3

Ciprokiren

Cat. No.: B138341
CAS No.: 143631-62-3
M. Wt: 729.9 g/mol
InChI Key: PODHJNNUGIBMOP-HOQQKOLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprokiren, also known as Ro 44-9375, is a potent renin inhibitor. Renin inhibitors are a class of drugs that block the activity of renin, an enzyme involved in the regulation of blood pressure and fluid balance. This compound has been studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciprokiren is synthesized through a series of chemical reactions involving specific reagents and conditions. The compound is a transition-state renin inhibitor related to remikiren. The molecular structure of this compound includes a benzyl group, a cyclohexylmethyl group, and an imidazolyl group, among others .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ciprokiren undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .

Scientific Research Applications

Mechanism of Action

Ciprokiren exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this pathway, this compound helps to lower blood pressure and reduce the risk of cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ciprokiren

This compound is unique due to its high potency and specificity as a renin inhibitor. It has shown promising results in preclinical studies, particularly in reducing blood pressure and improving cardiovascular outcomes. Its molecular structure and pharmacokinetic properties also make it a valuable compound for further research and development .

Biological Activity

Ciprokiren, also known as Ro 44-9375, is a potent renin inhibitor that has garnered attention for its potential therapeutic applications in hypertension and other cardiovascular diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, pharmacological effects, and potential clinical applications.

This compound acts as a transition-state inhibitor of renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting renin, this compound effectively reduces the production of angiotensin I, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in vasodilation and a subsequent reduction in blood pressure.

Pharmacological Profile

  • Potency and Selectivity : this compound exhibits high selectivity for renin compared to other serine proteases. Studies indicate that it can achieve significant inhibition at low concentrations, demonstrating its potential as a therapeutic agent for hypertension management.
  • In Vivo Studies : Research conducted on squirrel monkeys showed that this compound effectively lowered systolic blood pressure when administered orally. The compound's effects were sustained over time, indicating its long-lasting action in vivo .
  • Comparative Efficacy : In comparative studies with other antihypertensive agents, this compound showed superior efficacy in lowering blood pressure without significant adverse effects. This positions it as a promising candidate for further clinical development.

Hypertension Management

This compound has been evaluated in various preclinical models for its effectiveness in managing hypertension:

  • Study 1 : In a study involving hypertensive rats, this compound administration resulted in a marked reduction in blood pressure over a 24-hour period. The study highlighted the compound's ability to maintain effective plasma concentrations conducive to renin inhibition .
  • Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with essential hypertension demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo groups. The trial also noted minimal side effects, underscoring its safety profile .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeKey FindingsReference
In Vivo (Squirrel Monkeys)Significant reduction in systolic blood pressure after oral administration
Preclinical (Hypertensive Rats)Sustained blood pressure reduction over 24 hours
Clinical TrialMarked efficacy in lowering blood pressure with minimal side effects

Properties

CAS No.

143631-62-3

Molecular Formula

C37H55N5O8S

Molecular Weight

729.9 g/mol

IUPAC Name

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide

InChI

InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1

InChI Key

PODHJNNUGIBMOP-HOQQKOLYSA-N

SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O

Isomeric SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O

Synonyms

ciprokiren
Ro 44-9375
Ro-44-9375

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.